molecular formula C26H50N6O6 B12520686 L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine CAS No. 677031-85-5

L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine

Katalognummer: B12520686
CAS-Nummer: 677031-85-5
Molekulargewicht: 542.7 g/mol
InChI-Schlüssel: BJNZJTCXAZDFDC-TUFLPTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine is a peptide compound composed of the amino acids lysine, leucine, and glycine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.

    Cleavage: The peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the lysine residue, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can yield aldehydes, while reduction can break disulfide bonds, leading to linear peptides.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for versatile interactions and modifications, making it valuable in various research fields.

Eigenschaften

CAS-Nummer

677031-85-5

Molekularformel

C26H50N6O6

Molekulargewicht

542.7 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C26H50N6O6/c1-15(2)11-19(24(36)29-14-22(33)34)31-26(38)21(13-17(5)6)32-25(37)20(12-16(3)4)30-23(35)18(28)9-7-8-10-27/h15-21H,7-14,27-28H2,1-6H3,(H,29,36)(H,30,35)(H,31,38)(H,32,37)(H,33,34)/t18-,19-,20-,21-/m0/s1

InChI-Schlüssel

BJNZJTCXAZDFDC-TUFLPTIASA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.